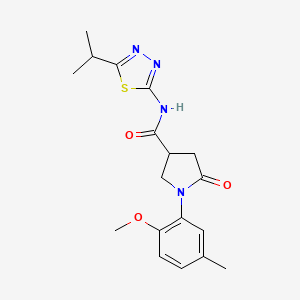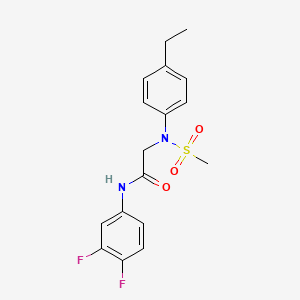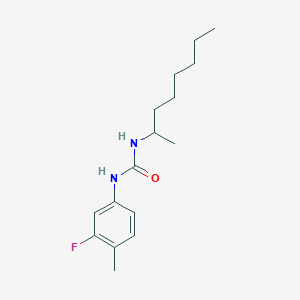![molecular formula C18H17N3O3S B4762452 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide](/img/structure/B4762452.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide
描述
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide, also known as NSC-319726, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of acrylamide derivatives and has been found to possess a range of interesting biochemical and physiological effects.
作用机制
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. One of the main targets of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide is the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX by N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide leads to a decrease in the pH of the tumor microenvironment, which can inhibit cancer cell growth and survival.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide has been found to have a range of interesting biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide has been found to inhibit the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity towards cancer cells. This compound has been found to be effective at low concentrations, which makes it a cost-effective option for lab experiments. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to work with. In addition, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide. One of the main areas of research is the development of new anti-cancer drugs based on this compound. Researchers are also interested in exploring the potential of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide for the treatment of other diseases, such as inflammation and angiogenesis-related disorders. In addition, further studies are needed to understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide and to optimize its pharmacological properties for clinical use.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the development of new anti-cancer drugs. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce cell death in cancer cells, making it a promising candidate for further development as an anti-cancer drug.
属性
IUPAC Name |
(E)-2-cyano-3-(4-ethylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-13-3-5-14(6-4-13)11-15(12-19)18(22)21-16-7-9-17(10-8-16)25(20,23)24/h3-11H,2H2,1H3,(H,21,22)(H2,20,23,24)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYABKSFLSCKAJ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(4-ethylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4762369.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4762373.png)
![4-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4762385.png)


![3-(2-chlorophenoxy)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4762406.png)
![N-(sec-butyl)-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4762407.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4762413.png)
![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4762420.png)
![methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4762421.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4762430.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide](/img/structure/B4762437.png)

![N-cyclopropyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4762463.png)